Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H8BrN3O3S |
|---|---|
Molecular Weight |
342.17 g/mol |
IUPAC Name |
methyl 5-[(3-bromobenzoyl)amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C11H8BrN3O3S/c1-18-11(17)8-10(19-15-14-8)13-9(16)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,13,16) |
InChI Key |
XAGAMNISFQEYRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from hydrazides and isothiocyanates undergo acid-catalyzed cyclization to form 1,2,3-thiadiazoles. For example, in a study by, substituted benzoic acid hydrazides were treated with Lawesson’s reagent under reflux conditions (110°C, 4–5 hours) to yield thiadiazoles with up to 90% efficiency. The general reaction pathway involves:
-
Formation of a hydrazide intermediate via coupling of substituted benzoic acids with benzohydrazides using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate).
-
Cyclization with Lawesson’s reagent, which introduces the sulfur atom and facilitates ring closure.
Key Conditions :
-
Solvent: Toluene or dichloromethane
-
Temperature: 110°C (reflux)
-
Catalyst: Lawesson’s reagent (0.5–1.0 equiv)
Alternative Cyclization Methods
Patent WO2020128003A1 discloses a method for synthesizing 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, highlighting the use of thionyl chloride (SOCl₂) to activate carboxylic acids prior to cyclization. While this patent focuses on a deuterated analog, the methodology is adaptable to non-deuterated systems. The process involves:
-
Conversion of carboxylic acids to acid chlorides using SOCl₂.
-
Reaction with hydrazine derivatives to form thiosemicarbazides.
-
Thermal or acidic cyclization to yield the thiadiazole core.
Functionalization of the Thiadiazole Ring
Introduction of the Methyl Ester Group
The methyl ester at position 4 is typically introduced via esterification of the corresponding carboxylic acid. For instance, describes the esterification of 4-methylthiazole-5-carboxylic acid using methanol and thionyl chloride:
-
The carboxylic acid is dissolved in methanol.
-
SOCl₂ is added dropwise at 65°C, followed by reflux for 8–9 hours.
-
The product is isolated by distillation and recrystallization, yielding methyl esters with >85% purity.
Optimization Note : Excess SOCl₂ ensures complete conversion, but rigorous washing with cold water is required to remove residual reagent.
Acylation of the Amino Group
The 5-amino substituent is acylated with 3-bromobenzoyl chloride under mild conditions. A representative procedure from involves:
-
Dissolving the amino-thiadiazole intermediate in dry dichloromethane (DCM).
-
Adding 3-bromobenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) as a base.
-
Stirring at room temperature for 2–4 hours, followed by extraction and column chromatography (hexane:ethyl acetate, 4:1).
Yield : 60–75%, depending on the purity of the starting amine.
Integrated Synthetic Pathways
Combining the above steps, the full synthesis of methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate proceeds as follows:
Step 1 : Synthesis of 5-amino-1,2,3-thiadiazole-4-carboxylic acid
-
Reactants : Substituted benzoic acid hydrazide, Lawesson’s reagent
-
Conditions : Reflux in toluene, 110°C, 4 hours
Step 2 : Methyl ester formation
-
Reactants : 5-amino-1,2,3-thiadiazole-4-carboxylic acid, SOCl₂, methanol
-
Conditions : 65°C, 8 hours
Step 3 : Acylation with 3-bromobenzoyl chloride
-
Reactants : Methyl 5-amino-1,2,3-thiadiazole-4-carboxylate, 3-bromobenzoyl chloride
-
Conditions : DCM, triethylamine, room temperature
Comparative Analysis of Methodologies
Key Observations :
-
Lawesson’s reagent enables high-yielding cyclization but requires stringent temperature control.
-
SOCl₂-mediated esterification is efficient but generates corrosive byproducts.
-
Acylation yields are moderate due to competing side reactions, necessitating precise stoichiometry.
Mechanistic Insights and Challenges
Cyclization Mechanism
Lawesson’s reagent facilitates cyclization by transferring sulfur to the hydrazide, forming a thiocarbonyl intermediate. Subsequent intramolecular nucleophilic attack by the adjacent nitrogen yields the thiadiazole ring.
Side Reactions and Mitigation
-
Over-acylation : Excess 3-bromobenzoyl chloride can lead to diacylation. This is mitigated by using 1.2 equiv of the acyl chloride and monitoring via TLC.
-
Ester Hydrolysis : The methyl ester is susceptible to hydrolysis under acidic conditions. Anhydrous solvents and neutral workup protocols are critical .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of key enzymes necessary for bacterial cell wall synthesis.
Case Study:
In a comparative study, derivatives of thiadiazole showed inhibition rates exceeding 80% against common bacterial strains, highlighting their potential as effective antimicrobial agents .
Anticancer Properties
The compound exhibits promising anticancer activity by inducing apoptosis in cancer cells. Research has shown that it can disrupt mitochondrial functions and activate caspase pathways, leading to cell death.
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | |
| Thiadiazole Derivative A | HeLa (Cervical Cancer) | 12 | |
| Thiadiazole Derivative B | A549 (Lung Cancer) | 10 |
Anticonvulsant Activity
Research indicates that this compound may also possess anticonvulsant properties. In animal models, it has shown protective effects against seizures without significant toxicity.
Case Study:
In a study using the maximal electroshock (MES) model, the compound exhibited significant anticonvulsant activity at specific dosages .
Synthesis of Novel Compounds
This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules with potential therapeutic applications.
Synthetic Route:
The synthesis typically involves reacting 3-bromobenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester in the presence of a base like triethylamine .
Material Science
The compound has potential applications in developing new materials with specific properties. Its unique structure allows for modifications that can enhance mechanical or thermal properties in polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molecular Weight : 342.17 g/mol
- Structure : The compound features a thiadiazole ring with a methyl ester group, a bromobenzoyl moiety, and an amino group, which contribute to its unique reactivity and biological activity .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Micrococcus luteus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) as low as 0.21 μM .
Anticancer Activity
The compound also shows promising anticancer effects. Studies have highlighted its cytotoxicity against several cancer cell lines, including neuroblastoma and glioblastoma. Key findings include:
- Mechanism of Action : It induces apoptosis in cancer cells by disrupting mitochondrial functions and activating caspase pathways .
- In vitro Studies : The compound demonstrated potent growth inhibition in various cancer cell lines with LC50 values significantly lower than those of standard chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
- Cell Signaling Modulation : It affects cellular signaling pathways that regulate apoptosis and cell survival .
- Interaction with DNA : Molecular docking studies suggest that it may interact with DNA gyrase and other critical proteins involved in DNA replication .
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the compound's efficacy against various pathogens, revealing moderate to potent activity across different strains.
- Table 1 summarizes the MIC values for selected bacterial strains.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
Q & A
Basic: What synthetic routes are recommended for preparing Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate?
Methodological Answer:
The synthesis of thiadiazole derivatives typically involves coupling reactions and functionalization strategies. For example:
- Suzuki Coupling : Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with bases like K₂CO₃ or Cs₂CO₃ can introduce aryl groups to the thiadiazole core. Yields range from 75% to 82% depending on the boronic acid and reaction conditions .
- Buchwald-Hartwig Amination : Palladium-catalyzed reactions enable the introduction of amine groups, critical for pharmaceutical applications. Optimizing ligand-catalyst systems (e.g., Xantphos with Pd(OAc)₂) improves efficiency .
- Stepwise Functionalization : Sequential reactions (e.g., bromination followed by amidation) ensure precise substitution. For instance, methyl 4-hydroxybenzoate derivatives are functionalized via aluminum nitrate and acetic anhydride-mediated reactions .
Advanced: How can researchers optimize reaction conditions to address low yields in thiadiazole functionalization?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., PPh₃ vs. Xantphos) to enhance coupling efficiency. For example, PdCl₂(dppf) increased yields to 75% for methoxyphenyl derivatives .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while toluene minimizes side reactions in amination .
- Temperature Control : Gradual heating (e.g., reflux at 110°C) ensures complete cyclization without decomposition, as demonstrated in benzoxazole synthesis .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., -NH peaks at ~5.6 ppm, aromatic protons at 6.5–8.0 ppm) and confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₈H₁₅N₃O₄S at 369.4000 Da) .
- Elemental Analysis : Matches experimental and calculated C/H/N/S percentages to verify purity (>98% required for pharmacological studies) .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected downfield shifts or missing peaks) may indicate impurities or tautomerism. Solutions include:
- Multi-Technique Cross-Validation : Combine IR (to confirm carbonyl groups) and X-ray crystallography (for absolute configuration, as in Acta Crystallographica reports) .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and isolate pure fractions before characterization .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to identify misassignments .
Basic: What functionalization strategies are feasible for modifying the thiadiazole core?
Methodological Answer:
- Electrophilic Substitution : Bromination at the 5-position using NBS (N-bromosuccinimide) under radical conditions .
- Nucleophilic Acyl Substitution : Replace the methyl ester with hydrazides or amides via hydrolysis and condensation .
- Cross-Coupling : Suzuki-Miyaura for aryl groups or Sonogashira for alkynes, leveraging the bromine substituent as a reactive site .
Advanced: How can researchers assess the biological activity of this compound against enzyme targets?
Methodological Answer:
- In Vitro Assays : Use kinase inhibition assays (e.g., EGFR or COX-2) with IC₅₀ calculations. Similar thiadiazoles showed IC₅₀ values <10 µM in anti-inflammatory studies .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. For example, triazole-thiadiazole hybrids exhibited strong interactions with ATP-binding pockets .
- ADMET Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) to prioritize lead candidates .
Basic: How should researchers handle instability issues during storage or reactions?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the ester group .
- Stabilization Additives : Add radical inhibitors (e.g., BHT) during reactions to suppress decomposition .
- Low-Temperature Workup : Quench reactions at 0°C and use cold solvents (e.g., ice-cold EtOH) for precipitation .
Advanced: What computational methods are suitable for studying the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models HOMO-LUMO gaps and electrostatic potential surfaces .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water to predict aggregation behavior .
- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. methoxy) with bioactivity using partial least squares regression .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Solvent Pair Screening : Use ethanol/water or DCM/hexane gradients. Ethyl acetate yielded >95% purity for benzoxazole analogs .
- Slow Evaporation : Achieve single crystals for X-ray analysis by slow evaporation at 4°C .
Advanced: How can researchers elucidate reaction mechanisms for novel derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
